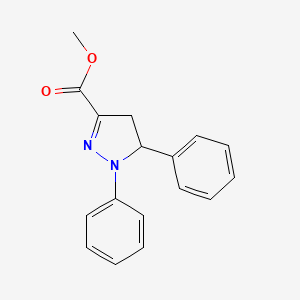

methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

CAS No.: 1088200-27-4

Cat. No.: VC2911554

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1088200-27-4 |

|---|---|

| Molecular Formula | C17H16N2O2 |

| Molecular Weight | 280.32 g/mol |

| IUPAC Name | methyl 2,3-diphenyl-3,4-dihydropyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C17H16N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |

| Standard InChI Key | LUYJYTHMADPNCH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | COC(=O)C1=NN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O2 |

| Molecular Weight | 280.32 g/mol |

| CAS Number | 1088200-27-4 |

| IUPAC Name | methyl 2,3-diphenyl-3,4-dihydropyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C17H16N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |

| Standard InChIKey | LUYJYTHMADPNCH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NN(C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |

| PubChem Compound ID | 42951027 |

Synthesis Methods and Optimization

General Synthetic Approaches

One common approach for synthesizing pyrazoline derivatives involves the reaction between hydrazines (particularly phenylhydrazine for 1-phenyl substituted pyrazolines) and α,β-unsaturated carbonyl compounds. This reaction pathway typically proceeds through a Michael addition followed by cyclization to form the pyrazoline ring structure. For methyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, this would likely involve the reaction of phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound containing a methyl carboxylate group and a phenyl substituent .

The optimization of pyrazoline synthesis has been extensively studied, with researchers examining various reaction conditions to improve yields and selectivity. For instance, research has shown that the choice of solvent significantly impacts reaction outcomes, with acetonitrile and dimethylformamide (DMF) generally providing better yields compared to tetrahydrofuran (THF). Additionally, temperature control plays a crucial role, with reactions at 50°C typically yielding better results than those at room temperature .

Specific Synthesis Examples

A related study provides insights into potential synthetic routes, detailing a procedure where 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole (0.100 g, 1.0 equiv.) was reacted with diethyl but-2-ynedioate (0.075 g, 1.0 equiv.) at 120°C. After completion of the reaction (monitored by TLC, approximately 28 hours), the residue was purified by column chromatography using silica gel (ethyl acetate/hexane 3:97), yielding diethyl 3-methyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate as a pale yellow solid (0.087 g, 69% yield) .

Another potentially adaptable method involves the reaction of (E)-4-phenylbut-3-en-2-one (0.300 g, 1.0 equiv.) with phenylhydrazine hydrochloride (0.355 g, 1.2 equiv.) in anhydrous methanol (5 mL) at room temperature, with triethylamine as a base. This reaction mixture was stirred at 60°C and monitored by TLC. After completion (approximately 3 hours), the solvent was removed under reduced pressure, and the reaction mixture was purified by column chromatography using silica gel (ethyl acetate/hexane 2:98), yielding 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole as a pale yellow solid (0.46 g, 90% yield) .

| Optimization Parameter | Conditions | Yield (%) | Side Products (%) |

|---|---|---|---|

| Solvent (1.2 equiv. hydrazone) | THF, 50°C | 9 | 39 (enone) |

| Solvent (1.2 equiv. hydrazone) | MeCN, 50°C | 40 | 16 (enone) |

| Solvent (1.2 equiv. hydrazone) | DMF, 50°C | 50 | 4 (enone) |

| Temperature (1.2 equiv. hydrazone) | MeCN, 25°C | 20 | 29 (enone) |

| Hydrazone equivalents | MeCN, 50°C, 1.5 equiv. | 55 | 10 (enone) |

| Optimized conditions | DMF, 50°C, 1.5 equiv. | 59 | 2 (enone) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume